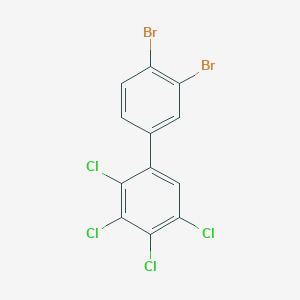
3',4'-Dibromo-2,3,4,5-tetrachloro-1,1'-biphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3’,4’-Dibromo-2,3,4,5-tetrachloro-1,1’-biphenyl is an organic compound belonging to the biphenyl family. This compound is characterized by the presence of two bromine atoms and four chlorine atoms attached to a biphenyl structure. Biphenyl compounds are known for their stability and are often used in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3’,4’-Dibromo-2,3,4,5-tetrachloro-1,1’-biphenyl typically involves the bromination and chlorination of biphenyl. The process can be carried out through electrophilic aromatic substitution reactions. The reaction conditions often include the use of bromine and chlorine in the presence of a catalyst such as iron or aluminum chloride.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a multi-step process where biphenyl is first chlorinated to introduce the chlorine atoms, followed by bromination to add the bromine atoms. The reactions are conducted under controlled temperatures and pressures to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: Reduction reactions can convert the compound into less chlorinated or brominated derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the halogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products:
Oxidation: Products may include biphenyl derivatives with hydroxyl or carbonyl groups.
Reduction: Products include partially dehalogenated biphenyls.
Substitution: Products depend on the nucleophile used, resulting in various substituted biphenyls.
Scientific Research Applications
3’,4’-Dibromo-2,3,4,5-tetrachloro-1,1’-biphenyl has several applications in scientific research:
Chemistry: Used as a model compound to study halogenated biphenyls and their reactivity.
Biology: Investigated for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific halogenation patterns.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism by which 3’,4’-Dibromo-2,3,4,5-tetrachloro-1,1’-biphenyl exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The halogen atoms on the biphenyl structure can influence the compound’s binding affinity and reactivity. The pathways involved may include oxidative stress, disruption of cellular membranes, and interference with signaling pathways.
Comparison with Similar Compounds
3,3’,4,4’-Tetrachlorobiphenyl: Similar in structure but lacks bromine atoms.
2,3,4,5-Tetrachlorobiphenyl: Similar chlorination pattern but without bromine atoms.
2,3’,4,4’-Tetrachlorobiphenyl: Another chlorinated biphenyl with a different substitution pattern.
Uniqueness: 3’,4’-Dibromo-2,3,4,5-tetrachloro-1,1’-biphenyl is unique due to the presence of both bromine and chlorine atoms, which can significantly influence its chemical properties and reactivity compared to other halogenated biphenyls. The combination of bromine and chlorine atoms can lead to distinct interactions with biological systems and different applications in industrial processes.
Properties
CAS No. |
92180-80-8 |
|---|---|
Molecular Formula |
C12H4Br2Cl4 |
Molecular Weight |
449.8 g/mol |
IUPAC Name |
1,2,3,4-tetrachloro-5-(3,4-dibromophenyl)benzene |
InChI |
InChI=1S/C12H4Br2Cl4/c13-7-2-1-5(3-8(7)14)6-4-9(15)11(17)12(18)10(6)16/h1-4H |
InChI Key |
IHYXKHHILNCGSZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=C(C(=C2Cl)Cl)Cl)Cl)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 3-[1-(benzenesulfonyl)-1H-pyrrol-2-yl]prop-2-enoate](/img/structure/B14356217.png)
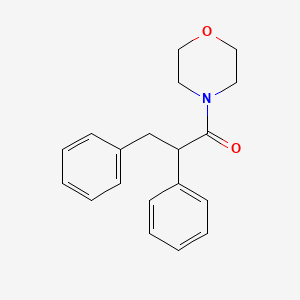
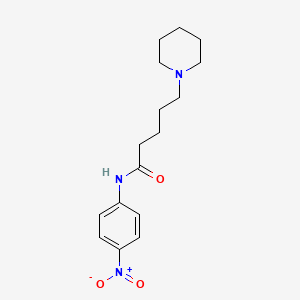
![Dioctyl {[dimethyl(octyloxy)silyl]methyl}phosphonate](/img/structure/B14356223.png)
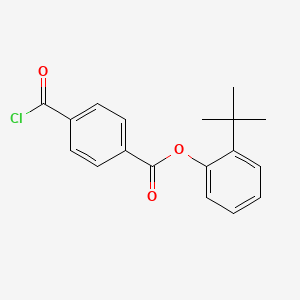
![1-[(4-Methylphenyl)methoxy]-2-nitrobenzene](/img/structure/B14356238.png)
![N,N'-[Ethane-1,2-diylbis(oxyethane-2,1-diyl)]dianiline](/img/structure/B14356241.png)
![1-[(2-Bromophenyl)methoxy]-4-chloro-2-nitrobenzene](/img/structure/B14356249.png)
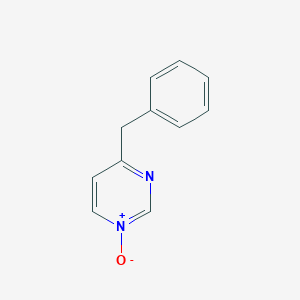

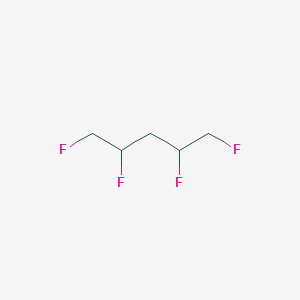
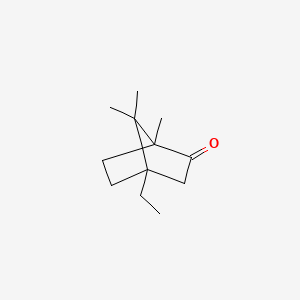
![4-Acetyl-2-{[(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}benzonitrile](/img/structure/B14356279.png)
![5-[4-(Dimethylamino)phenyl]oxolane-2,3,4-trione](/img/structure/B14356282.png)
